molecular formula C14H24N2O3 B2357988 N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361596-00-9

N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2357988
CAS RN: 2361596-00-9
M. Wt: 268.357
InChI Key: QXEMRQYMJQAPDO-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide, commonly known as MMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MMPP is a piperidine derivative that has been synthesized using different methods, and it exhibits various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MMPP is not fully understood, but it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, neurotransmitter release, and neuronal survival. Activation of the sigma-1 receptor by MMPP has been shown to modulate the activity of various ion channels and receptors, leading to its various physiological and biochemical effects.
Biochemical and Physiological Effects:
MMPP exhibits various biochemical and physiological effects, including antinociceptive, antipsychotic, and anticancer effects. In animal studies, MMPP has been shown to reduce pain sensitivity and improve locomotor activity. MMPP has also been shown to exhibit antipsychotic effects, reducing the symptoms of schizophrenia in animal models. In vitro studies have shown that MMPP can inhibit the growth of cancer cells, suggesting its potential applications in cancer research.

Advantages and Limitations for Lab Experiments

MMPP has several advantages for lab experiments, including its high selectivity and potency for the sigma-1 receptor, making it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. However, MMPP has some limitations, including its potential toxicity and the need for careful optimization of reaction conditions during synthesis.

Future Directions

For MMPP research include the development of new drugs for the treatment of various diseases and the optimization of its synthesis for easier access.

Synthesis Methods

MMPP has been synthesized using different methods, including the reaction of piperidine with methyl acrylate, followed by the reaction of the resulting product with 2-methoxyisopropanol. Another method involves the reaction of piperidine with methyl crotonate, followed by the reaction of the resulting product with 2-methoxyisopropanol. The synthesis of MMPP is a multistep process that requires careful optimization of reaction conditions to obtain high yields of the product.

Scientific Research Applications

MMPP has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MMPP has been shown to act as a potent and selective ligand for the sigma-1 receptor, which is involved in various cellular processes, including neurotransmitter release, calcium signaling, and neuronal survival. MMPP has also been studied for its potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
In pharmacology, MMPP has been shown to exhibit antinociceptive and antipsychotic effects, making it a potential candidate for the development of new drugs for the treatment of pain and mental disorders. MMPP has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-[(2R)-1-methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-5-13(17)16-8-6-12(7-9-16)14(18)15(3)11(2)10-19-4/h5,11-12H,1,6-10H2,2-4H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEMRQYMJQAPDO-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N(C)C(=O)C1CCN(CC1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COC)N(C)C(=O)C1CCN(CC1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.